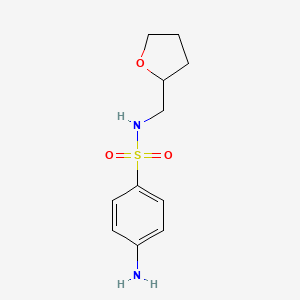

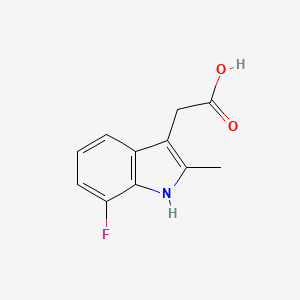

4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one involves multi-step reactions and various synthetic techniques. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material employs the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are synthesized via the Vilsmeier-Haack reaction . Similarly, the synthesis of related pyrazole and pyrazolopyrimidine derivatives involves the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, followed by further reactions with acetylacetone or 2-(4-methoxybenzylidene)malononitrile to yield pyrazolo[1,5-a]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of compounds in this family has been elucidated using various analytical techniques. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, was determined using single-crystal X-ray diffraction data, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar . Another study reported the second monoclinic polymorph of a similar compound, which crystallizes in the space group C2/c, with the structure showing intramolecular O—H⋯N and C—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to form Schiff bases and undergo further reactions to produce a variety of derivatives with potential biological activities. The formation of Schiff bases is a common reaction for these compounds, as seen in the synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . Additionally, the reactivity of the amino group in the pyrazole ring allows for further functionalization, as demonstrated in the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of methoxy and amino groups contributes to their potential hydrogen bonding interactions, as evidenced by the crystal packing in the related structures, which is stabilized by intermolecular C-H...O and N-H...O hydrogen bonds . The polymorphism observed in some compounds indicates the influence of molecular conformation on their physical properties . The antimicrobial and antioxidant activities of these compounds suggest that their chemical properties are conducive to biological interactions .

Scientific Research Applications

Spectroscopic and Crystallographic Investigations

4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one and its derivatives have been studied for their tautomeric equilibria and crystal structure analyses. Such studies are significant for understanding the chemical behavior and physical properties of these compounds. The analyses include UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic techniques (Hayvalı, Unver, & Svoboda, 2010).

Synthesis and Properties

The synthesis of related compounds and their properties, such as analgesic activity, is a significant area of research. For instance, 4-Amino-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-ones and related compounds have been synthesized and analyzed for their pharmacological properties (Takagi et al., 1987). Additionally, the study of pyrazole and 1,2,4-triazole derivatives for their pharmacological potential highlights their strategic role in modern medicine (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial Activity

Several derivatives of 4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one have been synthesized and assessed for their antimicrobial properties. This research is critical for the development of new antimicrobial agents (Puthran et al., 2019).

properties

IUPAC Name |

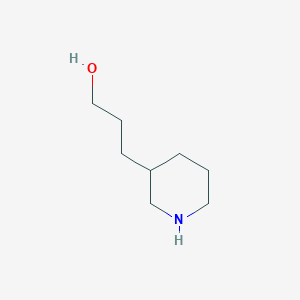

4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-17-9-4-2-8(3-5-9)11-10(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNQZTXAACUVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NN2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169371 |

Source

|

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-methoxyphenyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one | |

CAS RN |

878208-79-8 |

Source

|

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-methoxyphenyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878208-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-methoxyphenyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)